molecular formula C18H27N3O3 B2857793 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea CAS No. 2380098-64-4

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea

货号 B2857793
CAS 编号: 2380098-64-4
分子量: 333.432
InChI 键: LUSTVSULCMDXHL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) and is currently being investigated for its potential therapeutic applications in various diseases.

作用机制

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea works by inhibiting the activity of SYK, a protein kinase that plays a key role in various cellular processes, including signaling pathways involved in immune responses and cancer cell growth. By inhibiting SYK, 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea blocks the downstream signaling pathways that lead to cell proliferation and survival, thereby preventing the growth and spread of cancer cells and reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects
1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for oral administration in clinical settings. In preclinical studies, 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been shown to selectively target SYK, with minimal off-target effects on other kinases. 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been shown to penetrate the blood-brain barrier, suggesting potential applications in neurological diseases.

实验室实验的优点和局限性

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic properties. However, 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea also has some limitations, including its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain applications.

未来方向

There are several potential future directions for 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea research, including further preclinical and clinical studies to determine its safety and efficacy in various diseases. Possible applications include the treatment of cancer, autoimmune diseases, and inflammatory disorders. Additionally, 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea may have potential applications in combination therapies with other drugs or immunotherapies. Further research is also needed to optimize the synthesis and formulation of 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea for improved efficacy and bioavailability.

合成方法

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is synthesized through a multi-step process starting from 4-methoxybenzylamine and 4-morpholinecarboxaldehyde. The intermediate products are then subjected to a series of reactions involving reagents such as lithium diisopropylamide, sodium hydride, and tert-butyl carbamate to yield the final product.

科学研究应用

1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has shown promising results in inhibiting tumor growth and improving survival rates in various cancer models, including diffuse large B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. 1-[(4-Methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has also been shown to be effective in reducing inflammation and improving symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

属性

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-23-16-5-3-15(4-6-16)13-19-17(22)20-14-18(7-2-8-18)21-9-11-24-12-10-21/h3-6H,2,7-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSTVSULCMDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。